molecular formula C22H37N3O10 B15286299 Boc-Glu-Glu-Leu methyl ester

Boc-Glu-Glu-Leu methyl ester

Cat. No.: B15286299
M. Wt: 503.5 g/mol
InChI Key: QJKPYQOKXLMHNY-UHFFFAOYSA-N
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Description

Boc-Glu-Glu-Leu methyl ester is a derivative of the tripeptide L-glutamic acid-L-glutamic acid-L-leucine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the N-terminal and a methyl ester group at the C-terminal. This compound is commonly used in peptide synthesis and organic synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is usually carried out in an appropriate solvent, with the addition of a reaction auxiliary and a catalyst to promote the progress of the reaction .

Industrial Production Methods

Industrial production methods for Boc-Glu-Glu-Leu methyl ester are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Glu-Glu-Leu methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Boc-Glu-Glu-Leu methyl ester involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymatic reactions, including Vitamin K-dependent carboxylation studies. The Boc protecting group prevents non-specific reactions at other sites, ensuring the specificity of the reaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Boc-Glu-Glu-Leu methyl ester include:

Uniqueness

This compound is unique due to its specific structure, which includes both an N-terminal Boc protecting group and a C-terminal methyl ester group. This structure provides stability and reactivity, making it a valuable compound in peptide synthesis and organic synthesis .

Properties

IUPAC Name

4-[[4-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-5-[(1-methoxy-4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O10/c1-12(2)11-15(20(32)34-6)24-18(30)13(7-9-16(26)27)23-19(31)14(8-10-17(28)29)25-21(33)35-22(3,4)5/h12-15H,7-11H2,1-6H3,(H,23,31)(H,24,30)(H,25,33)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKPYQOKXLMHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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